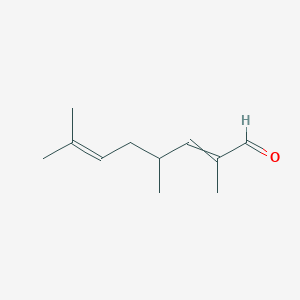![molecular formula C15H15Cl2N3O3 B8636749 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine](/img/structure/B8636749.png)
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms, a methoxy group, a phenoxy group, and a morpholine ring attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors, such as 2,4,6-trichloropyrimidine, with suitable nucleophiles.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic aromatic substitution reactions using phenol derivatives.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrimidine derivatives.
科学的研究の応用
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A similar compound with a bipyrimidine core instead of a morpholine ring.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine: Another related compound with a different substitution pattern on the pyrimidine core.
Uniqueness
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.
特性
分子式 |
C15H15Cl2N3O3 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-21-10-4-2-3-5-11(10)23-12-13(16)18-15(19-14(12)17)20-6-8-22-9-7-20/h2-5H,6-9H2,1H3 |
InChIキー |
CWHCZQKBHKEGDY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Hydrazino-N-[4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B8636727.png)






